molecular formula C7H16N12 B8451820 Melamine molybdate CAS No. 65235-34-9

Melamine molybdate

Cat. No. B8451820
Key on ui cas rn: 65235-34-9
M. Wt: 268.28 g/mol
InChI Key: FMXPXIONARXTLI-UHFFFAOYSA-N
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Patent
US04053453

Procedure details

When molybdenum trioxide is substituted for the melamine molybdate in combination with the copper oxalate in the above compound, no practical synergism is noted with this combination. For example, in the flaming mode NBS smoke test Dm /g values of about 23 (58.8% smoke reduction relative to the standard compound of Example I) were obtained with ratios of 1.0 molybdenum oxide and 4.0 copper oxalate, 2.0 molybdenum oxide and 3.0 copper oxalate, 3.0 molybdenum oxide and 2.0 copper oxalate, 4.0 molybdenum oxide and 1.0 copper oxalate. In contrast, it should be noted that when 1.0 copper oxalate and 4.0 melamine molybdate were used in the same compound the Dm /g was 19.08 with a smoke reduction of 65.1%, and with 4.0 copper oxalate and 1.0 melamine molybdate the Dm /g was 19.92 and a 64.38% smoke reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mo:1](=O)(=O)=[O:2].C.C1(N)N=C(N)N=C(N)N=1.C1(N)N=C(N)N=C(N)N=1.[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30].C1C(=O)N(Br)C(=O)C1>>[Mo:1]=[O:2].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo](=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[Cu+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Five
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mo]=O
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04053453

Procedure details

When molybdenum trioxide is substituted for the melamine molybdate in combination with the copper oxalate in the above compound, no practical synergism is noted with this combination. For example, in the flaming mode NBS smoke test Dm /g values of about 23 (58.8% smoke reduction relative to the standard compound of Example I) were obtained with ratios of 1.0 molybdenum oxide and 4.0 copper oxalate, 2.0 molybdenum oxide and 3.0 copper oxalate, 3.0 molybdenum oxide and 2.0 copper oxalate, 4.0 molybdenum oxide and 1.0 copper oxalate. In contrast, it should be noted that when 1.0 copper oxalate and 4.0 melamine molybdate were used in the same compound the Dm /g was 19.08 with a smoke reduction of 65.1%, and with 4.0 copper oxalate and 1.0 melamine molybdate the Dm /g was 19.92 and a 64.38% smoke reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mo:1](=O)(=O)=[O:2].C.C1(N)N=C(N)N=C(N)N=1.C1(N)N=C(N)N=C(N)N=1.[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30].C1C(=O)N(Br)C(=O)C1>>[Mo:1]=[O:2].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Cu+2:30] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo](=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[Cu+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Five
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mo]=O
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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